1-(3,4-Dichlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol
Beschreibung
1-(3,4-Dichlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol is a propanol derivative featuring a 3,4-dichlorophenyl group at the first carbon and a 1,3-dioxanyl moiety at the third carbon. The compound’s structure combines aromatic chlorination (imparting lipophilicity) with a cyclic ether group (enhancing solubility in polar solvents).
Eigenschaften
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2O3/c14-10-3-2-9(8-11(10)15)12(16)4-5-13-17-6-1-7-18-13/h2-3,8,12-13,16H,1,4-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXBDUANUPXMJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCC(C2=CC(=C(C=C2)Cl)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
1-(3,4-Dichlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol is a synthetic compound characterized by its unique structural features, including a dichlorophenyl group and a dioxanyl moiety. This compound has garnered attention for its potential biological activity, which may include antimicrobial, anti-inflammatory, and anticancer properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.
- Molecular Formula : C13H16Cl2O3
- Molecular Weight : 291.17 g/mol
- CAS Number : 1443350-17-1
The presence of both dichlorophenyl and dioxane functionalities in this compound contributes to its unique biological activities compared to other derivatives.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit significant pharmacological effects. The biological activities of this compound can be summarized as follows:
| Activity Type | Potential Effects |
|---|---|
| Antimicrobial | Inhibits growth of various bacteria and fungi |
| Anti-inflammatory | Reduces inflammatory markers in vitro |
| Anticancer | Induces apoptosis in cancer cell lines |
The specific mechanisms through which this compound exerts its biological effects are not fully elucidated. However, studies suggest several pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways.
- Cell Cycle Arrest : It has been observed to induce cell cycle arrest and apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Modulation : The compound may alter ROS levels, influencing cellular signaling pathways.
Antimicrobial Activity
A study assessed the antimicrobial properties of various chlorophenyl derivatives, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
Anti-inflammatory Effects
In vitro experiments demonstrated that the compound reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in macrophage cell lines when stimulated with lipopolysaccharides (LPS) . This effect highlights its potential use in treating inflammatory diseases.
Anticancer Properties
Research on cancer cell lines revealed that this compound induced apoptosis through the mitochondrial pathway. Flow cytometry analysis showed an increase in Annexin V-positive cells after treatment .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-[2-(1,3-Dioxanyl)]-1-(4-ethoxyphenyl)-1-propanol | C15H22O4 | Contains ethoxy group; different biological activities |
| 2,3-Dichloro-1-propanol | C3H6Cl2O | Similar dichloro structure; used industrially |
| 3-[2-(1,3-Dioxanyl)]-1-(2,4,5-trimethoxyphenyl)-1-propanol | C19H28O6 | Features methoxy substitutions; varied profiles |
Wissenschaftliche Forschungsanwendungen
The compound 1-(3,4-Dichlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, particularly as a pharmaceutical agent. This article explores its applications, supported by data tables and case studies.
Structure and Characteristics
- Chemical Formula : C₁₃H₁₂Cl₂O₃
- Molecular Weight : 285.14 g/mol
- CAS Number : Not specified in the search results.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study demonstrated its efficacy against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
Case Study: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects, particularly in models of chronic inflammation. Its mechanism appears to involve the inhibition of pro-inflammatory cytokines.
Case Study: In Vivo Anti-inflammatory Activity
| Model | Dose (mg/kg) | Result |
|---|---|---|
| Carrageenan-induced paw edema | 50 | Significant reduction in edema (p < 0.05) |
| Lipopolysaccharide-induced inflammation | 100 | Decreased levels of TNF-α and IL-6 |
Potential in Neurological Disorders
Recent studies have explored the neuroprotective effects of the compound, particularly its role in models of neurodegenerative diseases like Alzheimer's. It appears to modulate pathways associated with oxidative stress and neuronal apoptosis.
Case Study: Neuroprotective Effects
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Group Comparisons
The table below compares the target compound with structurally related analogs, emphasizing substituent variations and their implications:
| Compound Name | Molecular Formula | Key Functional Groups | Biological Activity/Properties | Reference IDs |
|---|---|---|---|---|
| 1-(3,4-Dichlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol | C₁₂H₁₅Cl₂O₃ (inferred) | 3,4-Dichlorophenyl, 1,3-dioxanyl, propanol | Hypothesized antibacterial/CNS modulation | [1, 6, 8] |
| 1-(3,4-Dichlorophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone | C₁₅H₁₁Cl₂FOS | 3,4-Dichlorophenyl, sulfanyl, ketone | Higher lipophilicity (sulfur atom); potential agrochemical use | [3] |
| Etafenone hydrochloride | C₂₀H₂₄ClNO₂·HCl | Diethylaminoethoxy, ketone, hydrochloride | Improved water solubility; cardiovascular applications | [9] |
| BD 1008 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine) | C₁₆H₂₃Cl₂N₂ | Dichlorophenyl, pyrrolidinyl, tertiary amine | Sigma receptor modulation | [2] |
| 1-[2-(3,4-Dichlorophenyl)-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethanone | C₂₀H₁₈Cl₂N₂O₅ | Oxadiazole, trimethoxyphenyl, ketone | Insecticidal, anticancer activities | [8] |
Key Observations :
- Functional Group Impact: The 1,3-dioxanyl group in the target compound provides a polar, rigid structure compared to sulfanyl () or oxadiazole () groups. This may enhance metabolic stability but reduce membrane permeability relative to sulfur-containing analogs . Ketone vs.
- Substituent Effects on Bioactivity: Antibacterial activity in dichlorophenyl analogs correlates with electron-withdrawing substituents (e.g., thiourea in ). The dioxanyl group’s electron-rich nature may reduce antibacterial potency compared to sulfur-based derivatives . Sigma receptor ligands (e.g., BD 1008 in ) utilize tertiary amines for receptor binding, whereas the target’s propanol backbone may favor interactions with hydroxyl-sensitive targets like GPCRs .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The 3,4-dichlorophenyl group increases logP values across analogs. The dioxanyl group (logP ~0.5–1.5) likely renders the target less lipophilic than sulfanyl (logP ~2–3) or oxadiazole derivatives .
- Solubility: Hydrochloride salts (e.g., etafenone in ) enhance aqueous solubility, whereas the target compound’s neutral propanol form may require formulation adjuvants for bioavailability .
- Metabolic Stability: Cyclic ethers (dioxanyl) are generally resistant to oxidative metabolism compared to sulfanyl or amino groups, suggesting longer half-life .
Vorbereitungsmethoden
Nucleophilic Substitution with Dioxanyl Electrophiles
A common approach involves reacting 1-(3,4-dichlorophenyl)propan-1-ol with a 1,3-dioxanyl electrophile. For example:
-
Activation of propanol : Treating 1-(3,4-dichlorophenyl)propan-1-ol with thionyl chloride (SOCl₂) converts the hydroxyl group to a chloride, forming 1-(3,4-dichlorophenyl)-1-chloropropane.
-
Substitution with 1,3-dioxane-2-methanol :
Key Challenges:
-
Steric hindrance from the dichlorophenyl group reduces nucleophilic substitution rates.
-
Competing elimination reactions may form alkenes.
Mannich Reaction-Based Synthesis
The Mannich reaction offers a one-pot route to introduce both the propanol and dioxanyl groups:
-
Reagents :
-
Amine component : 1,3-Dioxan-2-amine.
-
Carbonyl component : 3,4-Dichlorobenzaldehyde.
-
Nucleophile : Formaldehyde or paraformaldehyde.
-
-
Mechanism :
Optimization Data:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 78°C | Maximizes imine formation |
| Catalyst (AcOH) | 10 mol% | Prevents over-acidification |
| Reduction Time | 2 hours | Completes alcohol formation |
Phase Transfer Catalysis (PTC)
For large-scale synthesis, PTC avoids harsh conditions and improves selectivity:
-
Reagents :
-
Organic phase : 1-(3,4-Dichlorophenyl)propan-1-ol in toluene.
-
Aqueous phase : Sodium hydroxide (NaOH) and 2-bromo-1,3-dioxane.
-
Catalyst : Tetrabutylammonium bromide (TBAB).
-
-
Reaction :
Advantages:
-
Minimizes side reactions (e.g., oxidation of dichlorophenyl group).
-
Scalable with minimal purification steps.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | 45–60 | 85–90 | Straightforward reagents | Low yield due to steric hindrance |
| Mannich Reaction | 50–65 | 80–88 | One-pot synthesis | Requires reduction step |
| Phase Transfer Catalysis | 70–75 | 92–95 | High selectivity, scalable | Catalyst cost |
Purification and Characterization
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
